molecular formula C10H9F3INO B8159679 N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine

N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine

Cat. No.: B8159679
M. Wt: 343.08 g/mol
InChI Key: ASVIHPVRQRVHBQ-UHFFFAOYSA-N
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Description

N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine is a compound that features a unique combination of an oxetane ring and a trifluoromethyl group. The presence of these functional groups imparts distinct physicochemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the iodo and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For example, the intramolecular etherification of suitable alcohols can be employed to achieve this cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as electrophilic halocyclization and cross-coupling reactions are often utilized in large-scale production to introduce the iodo and trifluoromethyl groups efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds .

Mechanism of Action

The mechanism of action of N-(2-Iodo-4-(trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The oxetane ring’s stability and reactivity also play a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the oxetane ring and trifluoromethyl group, which imparts distinct physicochemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[2-iodo-4-(trifluoromethyl)phenyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3INO/c11-10(12,13)6-1-2-9(8(14)3-6)15-7-4-16-5-7/h1-3,7,15H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVIHPVRQRVHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NC2=C(C=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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